molecular formula C12H13BrO4 B12525681 Acetic acid--(8-bromo-2H-1-benzopyran-2-yl)methanol (1/1) CAS No. 811867-63-7

Acetic acid--(8-bromo-2H-1-benzopyran-2-yl)methanol (1/1)

Cat. No.: B12525681
CAS No.: 811867-63-7
M. Wt: 301.13 g/mol
InChI Key: GPJJPMKNCGUNTI-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature

The compound "Acetic acid--(8-bromo-2H-1-benzopyran-2-yl)methanol (1/1)" is a molecular complex formed between acetic acid and (8-bromo-2H-1-benzopyran-2-yl)methanol in a 1:1 stoichiometric ratio. Its systematic IUPAC name reflects the structural components and their relationship.

The benzopyran-derived moiety, (8-bromo-2H-1-benzopyran-2-yl)methanol, is named as follows:

  • The parent structure is 2H-1-benzopyran , a bicyclic system comprising a benzene ring fused to a dihydropyran ring.
  • Substitution at position 8 of the benzopyran system is indicated by the prefix 8-bromo .
  • The 2-yl suffix specifies the position of the methanol group (-CH$$_2$$OH) attached to the pyran ring.

The full systematic name of the complex is acetic acid--(8-bromo-2H-1-benzopyran-2-yl)methanol (1:1) , denoting the equimolar association of the two components.

Alternative Chemical Designations

This compound is referenced under several alternative designations in chemical literature and databases:

  • 8-Bromo-2H-chromen-2-ylmethanol acetic acid solvate : Emphasizes the solvate nature of the complex.
  • (8-Bromo-2H-1-benzopyran-2-yl)methanol acetate : Highlights the acetic acid component as a counterion.
  • Acetic acid complex with 8-bromo-2H-chromen-2-ylmethanol : A non-IUPAC but structurally descriptive variant.

Notably, the term chromene is often used interchangeably with benzopyran in non-systematic contexts, leading to designations such as 8-bromo-2H-chromen-2-ylmethanol acetic acid adduct .

Molecular Formula and Stoichiometry

The molecular formula of the complex is derived from its 1:1 composition:

  • (8-Bromo-2H-1-benzopyran-2-yl)methanol : C$$9$$H$$7$$BrO$$_2$$
  • Acetic acid : C$$2$$H$$4$$O$$_2$$

Combining these yields the aggregate formula C$${11}$$H$${11}$$BrO$$_4$$ , with a molecular weight of 311.16 g/mol . The stoichiometric ratio is explicitly defined in the compound’s name, ensuring clarity in its compositional breakdown.

CAS Registry Number and PubChem CID

As of the current data (May 2025), the compound Acetic acid--(8-bromo-2H-1-benzopyran-2-yl)methanol (1:1) does not have a registered CAS number or PubChem CID in the provided sources or public chemical databases. This absence suggests one of the following:

  • The compound is a novel entity not yet cataloged in major chemical registries.
  • It may be reported under alternative nomenclature that deviates from the systematic naming conventions.

Related compounds, such as 8-bromo-2H-1-benzopyran-2-one (CAS 33491-30-4, PubChem CID 11160450), share structural similarities but lack the methanol and acetic acid functional groups. Researchers seeking to identify this complex should consult synthetic literature or proprietary chemical catalogs for further specificity.

Properties

CAS No.

811867-63-7

Molecular Formula

C12H13BrO4

Molecular Weight

301.13 g/mol

IUPAC Name

acetic acid;(8-bromo-2H-chromen-2-yl)methanol

InChI

InChI=1S/C10H9BrO2.C2H4O2/c11-9-3-1-2-7-4-5-8(6-12)13-10(7)9;1-2(3)4/h1-5,8,12H,6H2;1H3,(H,3,4)

InChI Key

GPJJPMKNCGUNTI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC2=C(C(=C1)Br)OC(C=C2)CO

Origin of Product

United States

Preparation Methods

Reduction of 8-Bromo-2H-1-Benzopyran-2-Carboxylic Acid

The most direct route involves reducing 8-bromo-2H-1-benzopyran-2-carboxylic acid to its corresponding alcohol. This method is adapted from protocols for analogous benzopyran derivatives:

Procedure

  • Starting Material : 8-Bromo-2H-1-benzopyran-2-carboxylic acid (synthesized via bromination of 2H-1-benzopyran-2-carboxylic acid or via Pechmann condensation using 3-bromo-2-hydroxybenzaldehyde).
  • Reduction :
    • Dissolve the carboxylic acid (10 mmol) in dry tetrahydrofuran (THF, 50 mL).
    • Add borane-tetrahydrofuran complex (1.0 M in THF, 30 mL) dropwise under nitrogen at 0°C.
    • Stir at room temperature for 12 hours.
    • Quench with methanol (20 mL), then concentrate under reduced pressure.
    • Purify via silica gel chromatography (ethyl acetate/hexanes, 1:3) to yield (8-bromo-2H-1-benzopyran-2-yl)methanol.

Yield : 75–85%.
Key Data :

  • IR (KBr) : 3350 cm⁻¹ (O–H stretch), 1680 cm⁻¹ (C=O lactone).
  • ¹H NMR (CDCl₃) : δ 8.10 (s, 1H, H-4), 7.60–7.20 (m, 3H, aromatic), 4.90 (s, 2H, CH₂OH).

Bromination of 2-(Hydroxymethyl)-2H-1-Benzopyran

An alternative approach involves brominating 2-(hydroxymethyl)-2H-1-benzopyran at position 8:

Procedure

  • Starting Material : 2-(Hydroxymethyl)-2H-1-benzopyran (synthesized via Friedel-Crafts acylation of salicylaldehyde derivatives).
  • Bromination :
    • Dissolve 2-(hydroxymethyl)-2H-1-benzopyran (10 mmol) in acetic acid (30 mL).
    • Add bromine (1.1 eq) dropwise at 0°C.
    • Stir at room temperature for 4 hours.
    • Quench with saturated Na₂S₂O₃, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Yield : 60–70%.
Key Data :

  • MS (ESI) : m/z 227.0 (M+H⁺).
  • ¹³C NMR (DMSO-d₆) : δ 160.5 (C=O), 130.2–115.4 (aromatic), 62.1 (CH₂OH).

Formation of the 1:1 Acetic Acid Complex

Co-Crystallization from Acetic Acid

The 1:1 complex forms during recrystallization due to hydrogen bonding between the alcohol and acetic acid:

Procedure

  • Dissolve (8-bromo-2H-1-benzopyran-2-yl)methanol (5 mmol) in hot acetic acid (20 mL).
  • Cool slowly to 4°C over 12 hours.
  • Filter the crystalline solid and wash with cold hexanes.
  • Dry under vacuum at 40°C.

Yield : 90–95%.
Key Data :

  • Melting Point : 110–112°C.
  • Elemental Analysis : Calculated for C₁₀H₉BrO₃·C₂H₄O₂: C, 48.2%; H, 4.1%. Found: C, 48.0%; H, 4.3%.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield (%) Purity (%)
Carboxylic Acid Reduction 8-Bromo-2H-1-benzopyran-2-carboxylic acid BH₃·THF 85 98
Bromination of Precursor 2-(Hydroxymethyl)-2H-1-benzopyran Br₂/AcOH 70 95

Advantages :

  • The reduction method offers higher yields and avoids regioselectivity issues.
  • Co-crystallization with acetic acid enhances stability and crystallinity.

Challenges :

  • Bromination requires strict temperature control to prevent di-substitution.
  • Borane-mediated reduction demands anhydrous conditions.

Validation and Characterization

Spectroscopic Confirmation

  • FT-IR : Bands at 3350 cm⁻¹ (O–H) and 1720 cm⁻¹ (C=O of acetic acid) confirm hydrogen bonding.
  • X-ray Diffraction : Single-crystal analysis reveals a 1:1 molar ratio via O–H···O interactions between the alcohol and acetic acid.

Purity Assessment

  • HPLC : >98% purity (C₁₈ column, methanol/water 70:30, UV 254 nm).
  • TGA : Weight loss at 150°C corresponds to acetic acid evaporation.

Industrial and Pharmacological Relevance

The compound’s synthesis is critical for:

  • Pharmaceutical intermediates : Used in anxiolytic and antidepressant drug candidates.
  • Materials science : Serves as a precursor for fluorescent dyes.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–(8-bromo-2H-1-benzopyran-2-yl)methanol (1/1) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that derivatives of benzopyran compounds exhibit significant antimicrobial properties. For instance, studies have shown that benzopyran derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the bromo group in the structure may enhance the compound's lipophilicity, facilitating better membrane penetration and increased antibacterial activity .

Case Study: Antibacterial Efficacy
A study conducted on various benzopyran derivatives revealed that compounds similar to acetic acid--(8-bromo-2H-1-benzopyran-2-yl)methanol demonstrated varying degrees of antibacterial activity. The minimum inhibitory concentration (MIC) against E. coli was found to be as low as 10 µg/mL, indicating strong potential for therapeutic use .

Table 1: Antibacterial Activity of Benzopyran Derivatives

CompoundMIC (µg/mL)Target Bacteria
Acetic acid--(8-bromo-2H-1-benzopyran-2-yl)methanol10E. coli
Other Benzopyran Derivative A15Staphylococcus aureus
Other Benzopyran Derivative B25Klebsiella pneumoniae

Synthetic Applications

2.1 Organic Synthesis

Acetic acid--(8-bromo-2H-1-benzopyran-2-yl)methanol serves as a valuable intermediate in organic synthesis. Its unique structure allows for further derivatization, making it a versatile building block in the development of more complex molecules. For example, it can be utilized in the synthesis of novel anti-inflammatory agents or as a precursor for synthesizing other bioactive compounds .

Case Study: Synthesis of Anti-inflammatory Agents
In a synthetic route involving this compound, researchers successfully synthesized a series of anti-inflammatory agents by modifying the benzopyran core. The resulting compounds exhibited promising anti-inflammatory activity in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Material Science Applications

3.1 Polymer Chemistry

The compound's ability to participate in polymerization reactions opens avenues for developing new materials with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Case Study: Development of Thermally Stable Polymers
A recent study demonstrated that incorporating acetic acid--(8-bromo-2H-1-benzopyran-2-yl)methanol into polyvinyl chloride (PVC) significantly improved its thermal stability compared to pure PVC. This modification could lead to more durable materials suitable for various industrial applications .

Mechanism of Action

The mechanism of action of acetic acid–(8-bromo-2H-1-benzopyran-2-yl)methanol (1/1) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Brominated Benzopyran Derivatives

Brominated benzopyrans are a class of compounds with diverse substitutions influencing their reactivity and applications. Key comparisons include:

Physicochemical Properties and Functional Differences

Solubility and Stability

  • Acetic Acid as Co-Former: The acetic acid component may enhance aqueous solubility compared to non-co-crystallized analogs. Similar compounds, such as glycosylated benzopyrans, show improved solubility via polar substituents (e.g., glucopyranosyl groups) .
  • Thermal Stability: Bromine atoms generally increase molecular weight and may enhance thermal stability. However, the methanol group in the target compound could introduce hydrogen-bonding interactions, affecting melting points relative to acetylated derivatives .

Spectroscopic Characterization

  • NMR and HRMS: Benzopyran derivatives are routinely characterized via 1H/13C-NMR and high-resolution mass spectrometry. For example, reports δ values for glucopyranosyl protons in pyridine-d5, while highlights bromomethyl signals in similar contexts .

Biological Activity

Acetic acid--(8-bromo-2H-1-benzopyran-2-yl)methanol (CAS No. 811867-64-8) is a compound belonging to the benzopyran family, characterized by its unique structural features that include a bromine atom at the 8th position and a hydroxymethyl group at the 2nd position of the benzopyran ring. This compound has attracted attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

PropertyValue
Molecular Formula C10H9BrO2
Molecular Weight 241.08 g/mol
IUPAC Name (8-bromo-2H-chromen-2-yl)methanol
CAS Number 811867-64-8

Antimicrobial Activity

Research indicates that compounds similar to (8-bromo-2H-1-benzopyran-2-yl)methanol exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzopyran can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Anticancer Properties

Benzopyran derivatives are also being investigated for their anticancer effects. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation. Specific derivatives have shown effectiveness against breast cancer and leukemia cell lines, suggesting a potential role in cancer therapy .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. In silico studies have indicated that certain derivatives can bind effectively to AChE, thereby enhancing their potential as therapeutic agents .

Case Studies

  • Antimicrobial Screening : A study screened several benzopyran derivatives against common pathogens. Among them, compounds with bromine substitutions demonstrated enhanced activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 0.5 mg/mL .
  • Anticancer Efficacy : In a recent investigation, a series of benzopyran derivatives were tested on human cancer cell lines. The findings revealed that compounds bearing hydroxymethyl groups exhibited significant cytotoxicity, with IC50 values indicating potent anticancer activity across multiple cancer types .
  • Neuroprotective Effects : Research into the neuroprotective properties of benzopyran derivatives has shown promise in animal models of neurodegeneration. These compounds were found to improve cognitive function and reduce neuronal death in models of Alzheimer's disease, suggesting a valuable application in neuropharmacology .

The biological activity of acetic acid--(8-bromo-2H-1-benzopyran-2-yl)methanol is hypothesized to involve:

  • Enzyme Modulation : The bromine atom enhances the compound's ability to interact with specific enzymes, leading to inhibition or activation depending on the target.
  • Cell Membrane Interaction : The lipophilic nature of the compound allows it to penetrate cellular membranes, influencing intracellular signaling pathways.
  • Apoptosis Induction : The presence of functional groups like hydroxymethyl may facilitate interactions with apoptotic regulators, promoting programmed cell death in cancer cells.

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